2-Hydroxy Atorvastatin-d5 (disodium)
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Overview
Description
2-Hydroxy Atorvastatin-d5 (disodium) is a deuterated form of 2-Hydroxy Atorvastatin disodium. This compound is primarily used in the study of lipid metabolism and pharmacokinetic profiling. As a deuterated compound, it serves as a stable isotopic tracer in mass spectrometry, aiding in the differentiation between the deuterated and non-deuterated forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Atorvastatin-d5 (disodium) involves the incorporation of deuterium into the 2-Hydroxy Atorvastatin disodium molecule. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods: Industrial production of 2-Hydroxy Atorvastatin-d5 (disodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The production is carried out under controlled environments to prevent contamination and ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy Atorvastatin-d5 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Scientific Research Applications
2-Hydroxy Atorvastatin-d5 (disodium) has several scientific research applications, including:
Chemistry: Used as a stable isotopic tracer in mass spectrometry to study reaction mechanisms and kinetics.
Biology: Utilized in metabolic studies to trace the pathways of lipid metabolism.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new pharmaceuticals and in quality control processes to ensure the purity and consistency of products
Mechanism of Action
The mechanism of action of 2-Hydroxy Atorvastatin-d5 (disodium) is similar to that of its non-deuterated counterpart. It acts as an inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol and low-density lipoprotein, thereby lowering lipid levels in the body .
Comparison with Similar Compounds
2-Hydroxy Atorvastatin disodium: The non-deuterated form of the compound.
4-Hydroxy Atorvastatin disodium: Another hydroxylated form of Atorvastatin.
Atorvastatin calcium: A commonly used form of Atorvastatin in clinical settings
Uniqueness: 2-Hydroxy Atorvastatin-d5 (disodium) is unique due to the presence of deuterium, which provides enhanced stability and allows for precise tracking in mass spectrometry studies. This makes it a valuable tool in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C33H33FN2Na2O6 |
---|---|
Molecular Weight |
623.6 g/mol |
IUPAC Name |
disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1/i3D,4D,5D,8D,9D;; |
InChI Key |
KNVKONHBFPQVPI-SZNAXHTISA-L |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3[O-])C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+].[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |
Origin of Product |
United States |
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